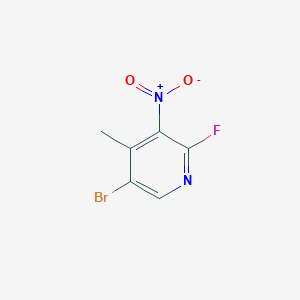
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a hexyl(methyl)amino group attached to a phenyl ring, and two hydroxyl groups on the anthracene core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
- Step 1: Synthesis of the Aryl Halide:
- The starting material, 4-bromoaniline, is reacted with hexyl(methyl)amine to form 4-(hexyl(methyl)amino)aniline.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 80°C), and catalyst (e.g., palladium acetate).
- Step 2: Suzuki-Miyaura Coupling:
- The synthesized 4-(hexyl(methyl)amino)aniline is then coupled with 1,4-dihydroxyanthraquinone using a palladium catalyst.
- Reaction conditions: Solvent (e.g., toluene), base (e.g., potassium carbonate), and temperature (e.g., 100°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
- Oxidation:
- The hydroxyl groups can be oxidized to form quinones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction:
- The compound can be reduced to form hydroquinones.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The amino group can undergo substitution reactions to form different derivatives.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the reagents and conditions used.
科学研究应用
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione has a wide range of scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
- Used in drug development and formulation studies.
- Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of organic electronic materials.
作用机制
The mechanism of action of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
- Molecular Targets:
- The compound can interact with enzymes, receptors, and DNA.
- It may inhibit specific enzymes involved in metabolic pathways.
- Pathways Involved:
- The compound can modulate signaling pathways related to cell growth and apoptosis.
- It may induce oxidative stress and affect cellular redox balance.
相似化合物的比较
Similar Compounds:
- 2-(4-(Hexylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Methylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Dimethylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
Uniqueness: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hexyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
属性
CAS 编号 |
89132-73-0 |
|---|---|
分子式 |
C27H27NO4 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
2-[4-[hexyl(methyl)amino]phenyl]-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C27H27NO4/c1-3-4-5-8-15-28(2)18-13-11-17(12-14-18)21-16-22(29)23-24(27(21)32)26(31)20-10-7-6-9-19(20)25(23)30/h6-7,9-14,16,29,32H,3-5,8,15H2,1-2H3 |
InChI 键 |
FKYQPIVIQMGYFD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
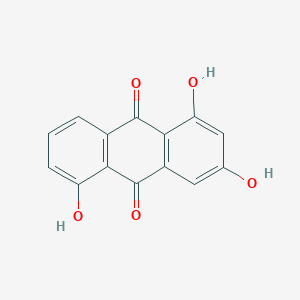
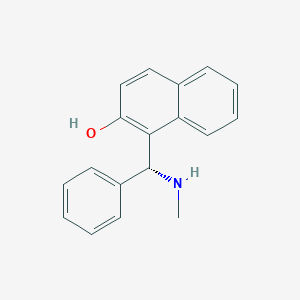
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
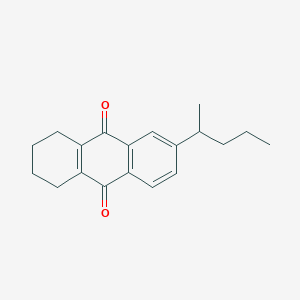
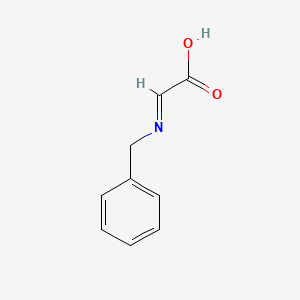
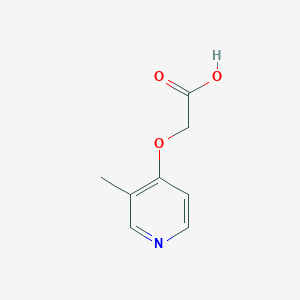
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


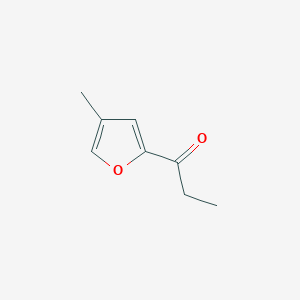
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
